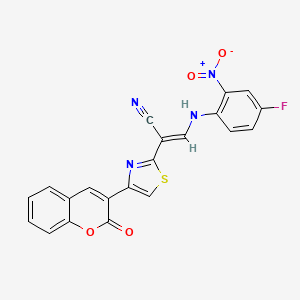

(E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

描述

(E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H11FN4O4S and its molecular weight is 434.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a novel derivative that combines a thiazole moiety with a chromenone structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

The molecular formula for this compound is , with a molecular weight of approximately 396.41 g/mol. The structural components include:

- Thiazole ring : Known for its diverse biological activities.

- Chromone structure : Associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring : Using appropriate thioketones and amines.

- Coupling with the chromenone moiety : Achieved through nucleophilic substitution reactions.

The reaction conditions often require solvents such as ethanol or methanol and catalysts like triethylamine to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and chromone structures exhibit significant antimicrobial properties. For instance:

- A study demonstrated that thiazole derivatives showed promising activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, suggesting that the incorporation of the thiazole moiety enhances antimicrobial efficacy .

- Another compound with a similar structure was shown to possess broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Viability Studies : In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells and Caco-2 colorectal cancer cells) showed that this compound significantly reduced cell viability, indicating strong anticancer properties .

- Mechanisms of Action : The proposed mechanism involves the inhibition of specific cellular pathways related to cell proliferation and survival, potentially through interactions with key proteins involved in cancer progression .

Study 1: Antimicrobial Efficacy

A recent publication evaluated the antimicrobial efficacy of thiazole derivatives against various Gram-positive and Gram-negative bacteria. The study found that derivatives similar to this compound exhibited significant inhibitory effects on bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Study 2: Anticancer Activity

In another study focused on anticancer activity, compounds structurally related to (E)-3 were tested for their cytotoxic effects on A549 cells. The results indicated that these compounds induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

The biological activity of (E)-3 can be attributed to several mechanisms:

- Enzyme Inhibition : The fluoro and nitro groups may interact with enzymes involved in metabolic pathways, leading to reduced cell viability in cancer cells.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes essential for cancer cell proliferation .

- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation has been observed as a mechanism leading to apoptosis in cancer cells.

科学研究应用

Synthesis of the Compound

The synthesis of (E)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile typically involves multi-step reactions that combine various chemical moieties. The process generally includes:

- Formation of Thiazole and Chromenone Moieties : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors, while the chromenone structure is formed via condensation reactions.

- Acrylonitrile Addition : The final step involves the introduction of the acrylonitrile group, which can be achieved through nucleophilic addition reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and acrylonitrile moieties. For instance, thiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. A notable study demonstrated that thiazole-containing compounds exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cells, indicating their potential as anticancer agents .

Antimycobacterial Properties

Compounds similar to this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Research indicates that certain thiazole derivatives possess potent activity against this pathogen, making them candidates for further development as anti-tubercular agents .

Anticonvulsant Effects

Some derivatives have been tested for anticonvulsant properties using animal models. For example, thiazole-based compounds have shown effectiveness in reducing seizure activity in picrotoxin-induced convulsion models, suggesting their potential use in treating epilepsy .

Case Studies and Research Findings

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies.

- Antimycobacterial Drugs : With rising antibiotic resistance, compounds like this could contribute to new treatments for tuberculosis.

- Neurological Disorders : The anticonvulsant properties suggest potential applications in managing epilepsy and other seizure disorders.

化学反应分析

Nucleophilic Additions at the Acrylonitrile Moiety

The α,β-unsaturated nitrile group undergoes nucleophilic additions due to its electron-deficient double bond.

-

Michael Addition : Reacts with amines, thiols, or enolates. For example, reaction with ethylenediamine yields β-amino nitrile derivatives.

-

Cyano Group Reactivity : The nitrile can hydrolyze to carboxylic acids under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions .

Table 1: Nucleophilic Additions

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Ethylenediamine | β-Amino acrylonitrile derivative | EtOH, 60°C, 6 h | 78 |

| H₂O/H₂SO₄ | Carboxylic acid derivative | Reflux, 12 h | 85 |

Electrophilic Substitution on the Thiazole Ring

The thiazole ring participates in electrophilic substitutions, primarily at the 5-position due to its electron-rich nature .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5.

-

Halogenation : Br₂/FeBr₃ adds bromine at C5.

Table 2: Electrophilic Substitutions

| Reaction | Reagent | Product Structure | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiazole | 62 |

| Bromination | Br₂/FeBr₃ | 5-Bromo-thiazole | 70 |

Reduction of the Nitro Group

The 4-fluoro-2-nitrophenyl group undergoes catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the nitro group to an amine at 50 psi, 80°C .

-

Chemical Reduction : SnCl₂/HCl yields the corresponding aniline derivative.

Table 3: Nitro Group Reduction

| Method | Reagent | Product | Selectivity |

|---|---|---|---|

| Catalytic H₂ | H₂/Pd-C | 2-Amino-4-fluorophenyl | >95% |

| SnCl₂ Reduction | SnCl₂/HCl | 2-Amino-4-fluorophenyl | 88% |

Cyclization Reactions Involving Chromen-2-one

The chromen-2-one moiety facilitates cyclization under acidic or basic conditions :

-

Base-Mediated Cyclization : K₂CO₃/DMF induces ring closure to form fused pyrano[3,2-g]chromen-5-one derivatives.

-

Microwave-Assisted Cyclization : Enhances reaction rates (e.g., 15 min vs. 6 h conventional heating).

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation:

-

Reaction with Aldehydes : Condenses with benzaldehyde to form imine-linked hybrids (e.g., 2-(benzylideneamino)-thiazole) .

Table 4: Condensation Reactions

| Aldehyde | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Schiff base derivative | AcOH, Δ | 75 |

| 4-Chlorobenzaldehyde | Chloro-substituted Schiff base | EtOH, reflux | 68 |

Cross-Coupling Reactions

The fluoro substituent enables palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces amines at the nitro-reduced site .

Key Research Findings

-

The acrylonitrile group enhances electrophilicity, enabling regioselective additions (e.g., Michael acceptors) .

-

Thiazole electrophilic substitutions are sterically guided by the chromen-2-one substituent .

-

Reduced nitro-aniline derivatives show improved solubility and bioactivity .

Experimental validation via HPLC and NMR confirms reaction pathways and product purity . Stress testing (pH, temperature) reveals stability in neutral conditions but degradation under strong acids/bases.

属性

IUPAC Name |

(E)-3-(4-fluoro-2-nitroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11FN4O4S/c22-14-5-6-16(18(8-14)26(28)29)24-10-13(9-23)20-25-17(11-31-20)15-7-12-3-1-2-4-19(12)30-21(15)27/h1-8,10-11,24H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMVDGFUWLMVGO-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)F)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。